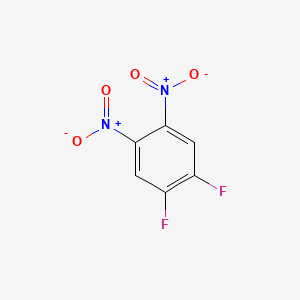

1,2-Difluoro-4,5-dinitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-difluoro-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAAPHKZDETSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507358 | |

| Record name | 1,2-Difluoro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85686-97-1 | |

| Record name | 1,2-Difluoro-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-4,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 1,2-Difluoro-4,5-dinitrobenzene

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Difluoro-4,5-dinitrobenzene

This compound (DFDNB) is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and supramolecular chemistry.[1] Its structure, featuring two activating nitro groups and two displaceable fluorine atoms, makes it a versatile building block for the synthesis of complex heterocyclic systems and other functionalized molecules.[1] The electron-withdrawing nature of the nitro groups renders the fluorine atoms highly susceptible to nucleophilic aromatic substitution, a cornerstone reaction in modern organic synthesis.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and purification of DFDNB. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into experimental choices and process optimization.

Core Synthesis: Electrophilic Nitration Pathway

The primary and most direct route to this compound is through the electrophilic nitration of a suitable difluorinated benzene precursor. The selection of the starting material and the precise control of reaction conditions are paramount to achieving a high yield of the desired product while minimizing the formation of impurities.

Precursor Selection and Mechanistic Rationale

The logical starting material for this synthesis is 1,2-difluorobenzene . The two fluorine atoms are ortho, para-directing groups in electrophilic aromatic substitution. However, due to steric hindrance at the positions adjacent to the fluorines, substitution is favored at the 4- and 5-positions.

An alternative reported synthesis starts with 3,4-difluoronitrobenzene .[2] In this case, the existing nitro group is a meta-director, and the fluorine atoms are ortho, para-directors. The combined directing effects guide the incoming second nitro group to the 5-position, yielding the target molecule.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is required. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Visualizing the Synthesis Workflow

Sources

physicochemical properties of 1,2-Difluoro-4,5-dinitrobenzene

An In-Depth Technical Guide to 1,2-Difluoro-4,5-dinitrobenzene

Introduction

This compound (DFDNB) is a highly functionalized aromatic compound of significant interest in contemporary chemical research and materials science. Characterized by a benzene ring substituted with two adjacent fluorine atoms and two adjacent nitro groups, its unique electronic and structural properties make it a versatile building block. The fluorine atoms are strongly activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro groups, a feature that researchers have exploited extensively.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physicochemical properties, reactivity, applications, and handling of DFDNB. Its utility spans from the synthesis of complex heterocyclic molecules for medicinal applications to its emerging role as a high-performance, insensitive energetic material.[1][2]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis and materials design. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₂N₂O₄ | [3][4][5] |

| Molecular Weight | 204.09 g/mol | [3][4][6] |

| Appearance | Light yellow powder/solid | [7][8] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [4][5] |

| Boiling Point | 337.0 ± 37.0 °C at 760 mmHg (Predicted) | [4][5] |

| Flash Point | 157.6 ± 26.5 °C (Predicted) | [4][5] |

| LogP | 1.25 | [4][5] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [4] |

| CAS Number | 85686-97-1 | [3][4][6] |

Solubility Profile

The solubility of DFDNB is a critical parameter for its purification and reaction optimization. While generally having low solubility in water, its behavior in organic solvents has been systematically studied. A detailed investigation determined the solubility of DFDNB in 16 different pure solvents at temperatures ranging from 293.15 K to 333.15 K.[9] Further studies have explored its solubility in binary solvent systems, such as ethanol-water mixtures, revealing a strong positive temperature dependence and significant cosolvent effects.[2] In these mixtures, solubility increases sharply with a higher fraction of ethanol.[2] This comprehensive solubility data is invaluable for designing efficient crystallization and purification processes.[2][9]

Reactivity and Chemical Behavior

The chemical behavior of DFDNB is dominated by the high reactivity of its fluorine atoms in nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing nitro groups strongly activate the C-F bonds, making them excellent leaving groups.

Nucleophilic Aromatic Substitution (SNAr)

In reactions with nucleophiles, the fluorine atoms are invariably displaced in preference to the nitro groups.[10] This predictable reactivity makes DFDNB an ideal scaffold for sequential substitutions, allowing for the controlled synthesis of complex molecules.[1]

Common nucleophiles include primary and secondary amines, which react readily in polar aprotic solvents like dimethylformamide (DMF) or alcohols like ethanol (EtOH).[10] For instance, reacting DFDNB with amines such as dimethylamine or triethylamine leads to the formation of mono- or di-substituted amino-dinitrobenzene derivatives.

Caption: General SNAr reaction of DFDNB with a nucleophile.

This selective reactivity has been harnessed to create building blocks for porous supramolecular networks and to synthesize complex, medicinally active heterocycles like phenazines.[1][10]

Key Applications

The unique properties of DFDNB have led to its use in diverse scientific fields, from materials science to defense technology.

Supramolecular Chemistry and Functional Materials

DFDNB is a valuable precursor in supramolecular chemistry.[3] Its ability to undergo sequential SNAr reactions allows for the construction of elaborate molecular architectures.[1] By reacting DFDNB with various linker molecules, such as diamines, researchers can create molecular building blocks for porous supramolecular networks, which have potential applications in gas storage and separation.[10]

Drug Development and Heterocyclic Synthesis

The activated nature of DFDNB makes it a key starting material for synthesizing complex heterocyclic compounds. It reacts with 1,2-disubstituted amines, alcohols, and thiols to form N-heteroacenes, phenoxazines, and phenothiazines, which are important scaffolds in medicinal chemistry.[1]

Insensitive High-Energy Materials

A significant application of DFDNB is as a melt-cast explosive carrier.[2][9] It offers superior detonation performance (D = 6786 m·s⁻¹, p = 21.5 GPa) combined with excellent thermal stability (decomposition temperature > 673.15 K) and low mechanical sensitivity.[2] These properties make it a promising and safer alternative to traditional explosives like trinitrotoluene (TNT), which poses risks due to its high toxicity and mechanical sensitivity.[2]

Experimental Protocol: Nucleophilic Substitution with an Amine

This section provides a representative protocol for the monosubstitution of DFDNB with an amine, based on methodologies described in the literature.[1]

Objective: To synthesize 2-(Dialkylamino)-4,5-dinitrofluorobenzene via SNAr reaction.

Materials:

-

This compound (DFDNB)

-

Secondary amine (e.g., Dimethylamine) or Triethylamine

-

Solvent: Dimethylformamide (DMF) or Ethanol (EtOH)

-

Base (if using an amine salt): Triethylamine (Et₃N) or Hünig's base

-

Dilute aqueous HCl

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF, 20 mL).

-

Addition of Reagents: Add the amine (1.0-1.2 eq) and a suitable base (e.g., Et₃N, 1.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or heat to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours to complete.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dilute aqueous HCl and water.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Caption: Workflow for the synthesis of an amino-substituted DFDNB derivative.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified as acutely toxic. It is fatal if swallowed, in contact with skin, or if inhaled.[6][11] It also causes skin and serious eye irritation.[6]

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[11]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

-

-

Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

References

-

Plater, M. J., & Harrison, W. T. (2021). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. Retrieved from [Link]

-

ACS Publications. (2025). Determination and Correlation of Solubility of this compound in 16 Pure Solvents at Temperatures Ranging from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Determination and correlation of solubility of this compound in ethanol + water mixed solvent. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:85686-97-1. Retrieved from [Link]

-

Plater, M. J., & Harrison, W. T. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. AURA. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Difluoro-2,4-dinitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]

-

Plater, M. J. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Retrieved from [Link]

Sources

- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | 85686-97-1 | KDA68697 [biosynth.com]

- 4. This compound | CAS#:85686-97-1 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C6H2F2N2O4 | CID 12700910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-difluoro-4,5- dinitrobenzene 95% | CAS: 85686-97-1 | AChemBlock [achemblock.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Characterization of 1,2-Difluoro-4,5-dinitrobenzene: A Technical Guide

Introduction

1,2-Difluoro-4,5-dinitrobenzene is a key aromatic building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and materials. Its reactivity is largely governed by the electron-withdrawing nature of the two nitro groups and the fluorine substituents, making it a valuable substrate for nucleophilic aromatic substitution reactions.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for obtaining and interpreting spectroscopic data.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound dictates its spectroscopic signature. The benzene ring is substituted with two adjacent fluorine atoms and two adjacent nitro groups, with the pairs being para to each other. This substitution pattern leads to a highly electron-deficient aromatic system.

Figure 2: Workflow for NMR Data Acquisition and Processing.

Rationale for Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ can be used for less soluble compounds. The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference. [2]* Spectrometer Frequency: A 400 MHz (for ¹H) spectrometer provides good signal dispersion and resolution for a molecule of this size. [3]

¹H NMR Spectroscopy: Interpretation

Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| ~ 8.2 - 8.5 | Triplet (t) | ³J(H,F) ≈ 8-10 Hz | H-3, H-6 |

Expertise & Experience Insights:

-

Downfield Shift: The strong electron-withdrawing effects of the two nitro groups and the two fluorine atoms deshield the aromatic protons, causing them to resonate at a significantly downfield chemical shift.

-

Multiplicity: Each proton is coupled to the adjacent fluorine atom, resulting in a doublet. However, due to the symmetry and potential for coupling to the second fluorine, a more complex pattern like a triplet or a doublet of doublets might be observed. The triplet arises from coupling to the two neighboring fluorine atoms.

¹³C NMR Spectroscopy: Interpretation

The molecule has three sets of chemically equivalent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 145 - 155 | Doublet of Doublets (dd) | ¹J(C,F) ≈ 240-260 Hz, ²J(C,F) ≈ 15-25 Hz | C-1, C-2 |

| ~ 115 - 125 | Doublet (d) | ²J(C,F) ≈ 20-30 Hz | C-3, C-6 |

| ~ 140 - 150 | Singlet (s) | - | C-4, C-5 |

Expertise & Experience Insights:

-

C-F Coupling: The most notable feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹J(C,F)) for the carbons directly attached to fluorine. [4]Two-bond couplings (²J(C,F)) will also be observed for adjacent carbons.

-

Chemical Shifts: The carbons attached to the nitro groups (C-4, C-5) will be significantly downfield due to the strong deshielding effect. The carbons attached to fluorine (C-1, C-2) will also be downfield and show characteristic C-F coupling. The protonated carbons (C-3, C-6) will be the most upfield of the aromatic signals.

¹⁹F NMR Spectroscopy: Interpretation

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. [4] Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| ~ -120 to -140 | Doublet (d) | ³J(F,H) ≈ 8-10 Hz | F-1, F-2 |

Expertise & Experience Insights:

-

Chemical Shift: The chemical shift of fluorine is highly sensitive to the electronic environment. For aromatic fluorides, the presence of electron-withdrawing groups typically shifts the resonance downfield (less negative). The chemical shift is referenced to CFCl₃ at 0 ppm. [2][5]* Coupling: The fluorine atoms will be coupled to the adjacent aromatic protons, resulting in a doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern and convenient method for acquiring IR spectra of solid samples. [6][7]

Figure 3: Workflow for ATR-FTIR Data Acquisition.

IR Spectroscopy: Interpretation

The IR spectrum of this compound will be dominated by strong absorptions from the nitro groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 1600, 1475 | Medium | Aromatic C=C stretch |

| ~ 1550 - 1520 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~ 1250 - 1150 | Strong | C-F stretch |

| ~ 900 - 700 | Medium-Strong | C-H out-of-plane bending |

Expertise & Experience Insights:

-

Nitro Group Vibrations: The most characteristic peaks will be the strong symmetric and asymmetric stretches of the nitro groups. These are typically very intense and are a key diagnostic feature for nitroaromatic compounds.

-

C-F Stretch: The C-F stretching vibration will also be a strong absorption, typically found in the fingerprint region.

-

Aromatic Vibrations: The aromatic C=C stretching and C-H bending vibrations will confirm the presence of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol: UV-Vis Spectroscopy

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption maxima.

Figure 4: Workflow for UV-Vis Spectroscopic Analysis.

UV-Vis Spectroscopy: Interpretation

The UV-Vis spectrum is expected to show absorptions characteristic of a highly conjugated, electron-deficient aromatic system.

Table 5: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~ 230 - 260 | High | π → π* |

| ~ 300 - 340 | Moderate | n → π* |

Expertise & Experience Insights:

-

π → π Transition:* The presence of the aromatic ring and nitro groups creates an extended π-system. The high-energy π → π* transition is expected to be the most intense absorption.

-

n → π Transition:* The nitro groups also have non-bonding electrons (n) which can be excited into the π* system. This n → π* transition occurs at a longer wavelength and is typically less intense.

-

Solvent Effects: The position of the λmax can be influenced by the polarity of the solvent. [8]Polar solvents can stabilize the excited state, often leading to a shift in the absorption maximum. For consistency, it is crucial to report the solvent used for the measurement. [3]

Conclusion

References

- BenchChem. (n.d.). Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid.

- Biosynth. (n.d.). This compound | 85686-97-1.

- Plater, M. J., & Harrison, W. T. A. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 46(1-2), 4-10.

- PubChem. (n.d.). This compound.

- Wikipedia. (2023, December 19). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Sigma-Aldrich. (n.d.). UV-Visible Solvents.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Bruker. (n.d.). Sample preparation strategies dnp experiments.

Sources

- 1. This compound | 85686-97-1 | KDA68697 [biosynth.com]

- 2. colorado.edu [colorado.edu]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

An In-Depth Technical Guide to the Crystal Structure of 1,2-Difluoro-4,5-dinitrobenzene

This guide provides a comprehensive technical analysis of the crystal structure of 1,2-Difluoro-4,5-dinitrobenzene, a key aromatic building block. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced structural details elucidated by single-crystal X-ray diffraction, offering insights into its molecular geometry, crystal packing, and the underlying experimental methodologies.

Introduction: The Significance of this compound

This compound (C₆H₂F₂N₂O₄) is a highly functionalized aromatic compound.[1][2][3] Its structure, featuring two adjacent fluorine atoms and two adjacent nitro groups, creates a unique electronic and steric environment. This arrangement makes it a valuable precursor in nucleophilic aromatic substitution (SNAᵣ) reactions, where the electron-withdrawing nitro groups activate the benzene ring for substitution of the fluorine atoms.[4] This reactivity is pivotal in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and novel materials.[5] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount, as the crystal structure dictates many of the material's bulk properties, such as solubility, stability, and reactivity.

Elucidation of the Crystal Structure: A Methodological Overview

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.[6] This technique provides an unparalleled level of detail, revealing not just the connectivity of atoms but also precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that demands precision at every stage. The following protocol outlines a self-validating system for the elucidation of the crystal structure of a compound like this compound.

1. Crystal Growth & Selection:

-

Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The ideal crystal should be clear, well-formed, and free of defects.

-

Procedure:

-

Dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of dichloromethane and petroleum ether).

-

Employ a slow evaporation technique at a constant temperature to allow for the gradual formation of well-ordered crystals.

-

Under a polarizing microscope, select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) that exhibits uniform extinction, indicating a single lattice.[7]

-

2. Data Collection:

-

Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. Cooling the crystal (typically to 100 K) minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

-

Procedure:

-

Mount the selected crystal on a goniometer head.

-

Center the crystal within the X-ray beam of a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

-

Cool the crystal using a stream of cold nitrogen gas.

-

Collect a series of diffraction images as the crystal is rotated through a range of angles. Each image captures a slice of the reciprocal lattice.[8]

-

3. Data Processing and Structure Solution:

-

Rationale: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. The "phase problem" is then solved to generate an initial electron density map.

-

Procedure:

-

Indexing: Determine the unit cell parameters and the Bravais lattice from the positions of the diffraction spots.[9]

-

Integration: Measure the intensity of each diffraction spot, correcting for background noise.[8]

-

Scaling and Merging: Scale the data from different images to a common scale and merge symmetry-equivalent reflections.

-

Structure Solution: Employ direct methods or Patterson synthesis to solve the phase problem and generate an initial model of the atomic positions.[9]

-

4. Structure Refinement and Validation:

-

Rationale: The initial atomic model is refined against the experimental data to improve its accuracy. The final model is validated to ensure its chemical and crystallographic soundness.

-

Procedure:

-

Refinement: Iteratively adjust the atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. This is typically done using a least-squares minimization algorithm.[9]

-

Validation: Assess the quality of the final model using metrics such as the R-factor and goodness-of-fit. Check for any unresolved electron density or unusual geometric parameters. The final structure is typically deposited in a crystallographic database and assigned a unique identifier.

-

Crystal Structure Analysis of this compound

The crystal structure of this compound has been determined and is available in the Crystallography Open Database under the deposition number 4086476. The data was originally reported by Korb et al. in their 2016 study on nucleophilic aromatic substitution reactions.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₆H₂F₂N₂O₄ |

| Formula Weight | 204.09 g/mol |

| Crystal System | Tetragonal |

| Space Group | P 4₃ 2₁ 2 |

| a, b (Å) | 5.8849 |

| c (Å) | 21.4266 |

| α, β, γ (°) | 90 |

| Volume (ų) | 741.96 |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | MoKα (λ = 0.71073 Å) |

| R-factor | 0.0434 |

| COD Number | 4086476 |

Data sourced from the Crystallography Open Database (COD).[3]

Molecular Geometry

The molecule itself exhibits a planar benzene ring, as expected. The two nitro groups and two fluorine atoms are attached to adjacent carbon atoms. A key feature of substituted nitrobenzenes is the orientation of the nitro groups relative to the aromatic ring. Due to steric hindrance, the nitro groups are typically twisted out of the plane of the benzene ring. This torsion is a critical factor influencing intermolecular interactions and the overall crystal packing.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. In the case of this compound, the highly polar nitro groups and the electronegative fluorine atoms play a crucial role in directing the crystal packing.

-

C-H···O Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro groups on adjacent molecules. These interactions, while individually weak, collectively contribute significantly to the stability of the crystal lattice.

-

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of four electron-withdrawing substituents, facilitates π-π stacking interactions with neighboring molecules. These interactions are a common feature in the crystal structures of nitroaromatic compounds.

-

Other Interactions: Close contacts involving the fluorine atoms (C-H···F) and potential interactions between the nitro groups (O···N) of adjacent molecules also contribute to the overall packing arrangement. The analysis of these interactions often involves techniques like Hirshfeld surface analysis, which provides a visual representation of the intermolecular contacts.[10]

The interplay of these various intermolecular forces results in the observed tetragonal crystal system, where the molecules are efficiently packed in a three-dimensional lattice.

Conclusion

The crystal structure of this compound, determined by single-crystal X-ray diffraction, reveals a well-ordered molecular arrangement governed by a combination of weak hydrogen bonds, π-π stacking, and other intermolecular contacts. This detailed structural knowledge is not merely academic; it provides a fundamental understanding of the compound's properties and behavior. For researchers in drug development and materials science, this information is invaluable for predicting molecular interactions, designing new synthetic routes, and engineering novel materials with tailored properties. The rigorous methodology of single-crystal X-ray diffraction, as outlined in this guide, ensures the scientific integrity and trustworthiness of the resulting structural model, providing a solid foundation for further research and application.

References

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.

- Rhodes, G. (n.d.). Crystal Structure Analysis: A Primer. Elsevier.

- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (n.d.). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

- Gavezzotti, A. (2013). The 'Top 5' contributions of crystallography to chemistry. CrystEngComm, 15, 4027-4034.

- Sproul, G. D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(11), 1545-1555.

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

-

SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

The Biochemist. (2021, May 28). A beginner’s guide to X-ray data processing. Retrieved from [Link]

-

YouTube. (2025, January 30). Live from the Lab: How to Solve a Crystal Structure. Retrieved from [Link]

- Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8203.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2023, March 21). Download Crystallographic Information File (CIF File) for Rietveld Refinement. Retrieved from [Link]

-

Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

YouTube. (2017, September 27). Crystallography Open Database tutorial. Retrieved from [Link]

-

ResearchGate. (n.d.). In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Retrieved from [Link]

Sources

- 1. 1,2-difluoro-4,5- dinitrobenzene 95% | CAS: 85686-97-1 | AChemBlock [achemblock.com]

- 2. This compound | 85686-97-1 | KDA68697 [biosynth.com]

- 3. This compound | C6H2F2N2O4 | CID 12700910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 7. youtube.com [youtube.com]

- 8. portlandpress.com [portlandpress.com]

- 9. fiveable.me [fiveable.me]

- 10. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

solubility of 1,2-Difluoro-4,5-dinitrobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,2-Difluoro-4,5-dinitrobenzene in Organic Solvents

Abstract

This compound (DFDNB) is a high-energy density compound with applications as a novel insensitive explosive carrier.[1][2] Its performance and utility are intrinsically linked to its purity, which is heavily dependent on crystallization processes.[1] Understanding the solubility of DFDNB in various organic solvents is therefore of paramount importance for optimizing purification, synthesis, and formulation protocols. This guide provides a comprehensive analysis of the physicochemical properties of DFDNB, a detailed review of available quantitative solubility data, predictive insights into its behavior in a range of organic solvents, and a robust experimental protocol for determining solubility in the laboratory.

Physicochemical Profile of this compound

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. DFDNB (Figure 1) is a substituted benzene ring characterized by two highly electronegative nitro groups and two fluorine atoms. These features create a molecule with significant local dipoles, making it a moderately polar compound.

Caption: Molecular structure of this compound.

The electron-withdrawing nature of the nitro groups and fluorine atoms decreases the electron density of the benzene ring. The molecule's key physicochemical properties are summarized in Table 1. The LogP value of 1.25 suggests a moderate lipophilicity, indicating that it will not be highly soluble in very nonpolar or very polar solvents, but will favor solvents of intermediate polarity.[3]

| Property | Value | Source |

| Molecular Formula | C₆H₂F₂N₂O₄ | [3] |

| Molecular Weight | 204.09 g/mol | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Boiling Point | 337.0 ± 37.0 °C at 760 mmHg | [3] |

| Flash Point | 157.6 ± 26.5 °C | [3] |

| LogP (octanol/water) | 1.25 | [3] |

Table 1: Key Physicochemical Properties of this compound.

Solubility Profile

The fundamental principle governing solubility is "like dissolves like."[5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given DFDNB's moderately polar nature, its solubility is expected to be highest in polar aprotic solvents and some polar protic solvents, with lower solubility in highly nonpolar solvents and water.

Quantitative Solubility in Ethanol-Water Binary Mixtures

Systematic solubility data for DFDNB is scarce in the literature.[1][2] However, a comprehensive study was conducted to measure its solubility in ethanol-water binary solvent mixtures at temperatures ranging from 293.15 K (20°C) to 333.15 K (60°C).[1][2]

The experimental results from this study demonstrated two clear trends:

-

Positive Correlation with Temperature: For any given solvent composition, the solubility of DFDNB increases as the temperature increases.[1][2] This endothermic dissolution process is typical for many organic solids.

-

Enhanced Solubility with Ethanol Content: At a constant temperature, the solubility of DFDNB increases significantly with a higher mole fraction of ethanol in the mixture.[1][2]

The mole fraction solubility data from the study is summarized in Table 2.

| Temperature (K) | Mole Fraction of Ethanol (x₂) | Mole Fraction Solubility of DFDNB (x₁) x 10³ |

| 293.15 | 0.2357 | 0.05 |

| 0.3815 | 0.20 | |

| 0.6066 | 1.39 | |

| 0.7351 | 3.51 | |

| 313.15 | 0.2357 | 0.14 |

| 0.3815 | 0.54 | |

| 0.6066 | 3.39 | |

| 0.7351 | 8.16 | |

| 333.15 | 0.2357 | 0.35 |

| 0.3815 | 1.28 | |

| 0.6066 | 7.50 | |

| 0.7351 | 17.06 |

Table 2: Experimental mole fraction solubility of DFDNB in select ethanol-water mixtures. Data extracted from Li, Y., et al. (2025).[1][2]

Predicted Solubility in Common Organic Solvents

-

High Solubility Predicted:

-

Polar Aprotic Solvents: (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These solvents can engage in dipole-dipole interactions with the polar nitro groups of DFDNB without the competing hydrogen bonding networks found in protic solvents. DMF and DMSO are often excellent solvents for moderately polar, crystalline compounds.

-

-

Moderate to Good Solubility Predicted:

-

Polar Protic Solvents: (e.g., Ethanol, Methanol, Isopropanol). As shown in the quantitative data, DFDNB has considerable solubility in ethanol.[1][2] These solvents can act as hydrogen bond acceptors for the nitro-group oxygens.

-

Chlorinated Solvents: (e.g., Dichloromethane, Chloroform). These solvents have moderate polarity and are effective at dissolving a wide range of organic compounds.

-

-

Low to Moderate Solubility Predicted:

-

Aromatic Hydrocarbons: (e.g., Toluene, Benzene). While the benzene ring of DFDNB can interact favorably with these solvents via π-π stacking, the highly polar nitro groups will limit solubility compared to polar aprotic solvents.

-

-

Low to Insoluble Predicted:

-

Nonpolar Aliphatic Solvents: (e.g., Hexane, Cyclohexane). The significant polarity of DFDNB makes it unlikely to dissolve well in these nonpolar solvents.

-

Water: The compound is described as "significantly insoluble in water."[2]

-

Experimental Protocol for Solubility Determination

To empower researchers to generate their own data, this section provides a trusted, self-validating protocol for determining the solubility of DFDNB using the isothermal shake-flask method. This method is a standard and reliable technique for measuring the equilibrium solubility of a solid in a solvent.[7]

Workflow for Isothermal Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a known amount of the chosen organic solvent into several sealed glass vials (e.g., 5.0 mL).

-

Place the vials in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Allow the solvent to reach thermal equilibrium.

-

-

Addition of Solute:

-

Add an excess amount of crystalline DFDNB to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Agitate the vials in the shaker bath at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure the system reaches solid-liquid equilibrium.[7] Preliminary experiments can determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

Stop the agitation and allow the vials to rest in the temperature-controlled bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle completely. This step is critical to avoid sampling suspended particles.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette. It is vital that the pipette is at the same temperature as the solution to prevent premature crystallization upon sampling.

-

Immediately transfer the sample into a pre-weighed volumetric flask.

-

-

Quantitative Analysis:

-

Weigh the volumetric flask containing the sample to determine the exact mass of the solution transferred.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of your analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

-

Analyze the diluted sample to determine the concentration of DFDNB against a pre-calibrated standard curve.

-

-

Calculation:

-

Using the measured concentration, the dilution factor, and the mass of the solution sampled, calculate the original concentration of DFDNB in the saturated solution. This value represents the solubility at that specific temperature. Express the final result in desired units (e.g., mg/mL, mol/L, or mole fraction).

-

Safety and Handling Considerations

This compound is a chemical that must be handled with care. While a full toxicological profile has not been thoroughly investigated, related dinitrobenzene compounds are known to be toxic.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[9][10]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, seek immediate medical attention.[9]

-

Disposal: Dispose of waste materials according to local, state, and federal regulations. Do not allow the chemical to enter the environment.[9]

Conclusion

The solubility of this compound is a critical parameter for its practical application in materials science and chemistry. Quantitative data reveals that its solubility in ethanol-water systems is highly dependent on both temperature and solvent composition, increasing with rises in both. Based on its moderately polar structure, DFDNB is predicted to be most soluble in polar aprotic solvents like DMF and DMSO. For solvents where data is unavailable, the provided experimental protocol offers a reliable and validated method for in-house determination. This guide provides both foundational data and practical tools to aid researchers in the effective purification, formulation, and application of this high-value compound.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound | CAS#:85686-97-1 | Chemsrc. (2025-08-25).

- Li, Y., et al. (2025). Determination and correlation of solubility of this compound in ethanol + water mixed solvent. Taylor & Francis Online.

- This compound | C6H2F2N2O4 | CID 12700910 - PubChem. (n.d.).

- Li, Y., et al. (2025-10-26). Determination and correlation of solubility of this compound in ethanol + water mixed solvent.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube.

- This compound - CymitQuimica. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Solubility of Organic Compounds. (2023-08-31).

- Experiment 1 Solubility of Organic Compounds | PDF | Functional Group | Amine - Scribd. (n.d.).

- This compound | 85686-97-1 | KDA68697 - Biosynth. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 1-FLUORO-2,4-DINITRO BENZENE CAS No 70-34-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- This compound | 85686-97-1 - ChemicalBook. (2025-07-16).

- Determination and correlation of solubility of this compound in ethanol + water mixed solvent - R Discovery. (2025-11-05).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-05).

- 1-FLUORO-2,4-DINITROBENZENE AR MSDS CAS-No. - Loba Chemie. (2016-08-22).

- Determination and Correlation of Solubility of this compound in 16 Pure Solvents at Temperatures Ranging from 293.15 to 333.1 5 K - ResearchGate. (2025-11-01).

- Li, Y., et al. (2025-11-05). Determination and correlation of solubility of this compound in ethanol + water mixed solvent. ResearchGate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | CAS#:85686-97-1 | Chemsrc [chemsrc.com]

- 4. This compound | C6H2F2N2O4 | CID 12700910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Theoretical and Practical Aspects of 1,2-Difluoro-4,5-dinitrobenzene Reactivity

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1,2-Difluoro-4,5-dinitrobenzene, a key building block in modern synthetic chemistry. The document elucidates the molecule's electronic structure and explains how its unique substitution pattern dictates its high susceptibility to nucleophilic aromatic substitution (SNAr). We will explore the underlying principles of its reactivity through the lens of Frontier Molecular Orbital (FMO) theory and detail the mechanism of its characteristic reactions. Furthermore, this guide presents a validated experimental protocol for a typical substitution reaction and discusses the compound's application in the synthesis of functional materials and heterocyclic compounds relevant to drug development.

Introduction: A Versatile and Highly Reactive Building Block

This compound is a synthetically valuable aromatic compound characterized by a highly electron-deficient ring system.[1] This deficiency is engineered by the presence of four strongly electron-withdrawing substituents: two nitro groups (-NO₂) and two fluorine atoms (-F). The synergistic effect of these groups renders the benzene ring exceptionally electrophilic and primes it for facile reaction with a wide range of nucleophiles.[1] Its primary utility lies in its capacity for sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of two different nucleophiles.[2] This property has established it as a foundational scaffold for constructing complex molecules, including N-heteroacenes, phenoxazines, and other functional materials.[2][3] This guide will delve into the theoretical principles that govern this reactivity and connect them to practical, field-proven applications.

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of its electronic and structural characteristics. The benzene ring is symmetrically substituted, with the two nitro groups positioned para and meta to each fluorine atom, and vice-versa. This arrangement is crucial for activating the ring towards nucleophilic attack.

The powerful electron-withdrawing nature of the nitro groups, acting through both inductive and resonance effects, polarizes the carbon-fluorine bonds and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This makes the aromatic ring a potent electrophile. While fluorine is also highly electronegative, its primary role in this context is to serve as an excellent leaving group in SNAr reactions, a departure from its typical behavior in SN1 or SN2 reactions.[4] This is because the rate-determining step is the initial attack by the nucleophile, not the subsequent cleavage of the C-F bond.[4]

Crystallographic studies confirm the planarity of the benzene ring, though the nitro groups are often slightly twisted out of the plane.[6][7] This structural information, combined with computational data, provides a complete picture of the molecule's properties.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂F₂N₂O₄ | [6] |

| Molecular Weight | 204.09 g/mol | [6][8] |

| IUPAC Name | This compound | [6] |

| CAS Number | 85686-97-1 | [6][8] |

| Crystal System | Tetragonal (space group P 43 21 2) | [6] |

| Calculated Dipole Moment | ~1.8 D | [6] |

The Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The principal reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) mechanism.[1] Unlike electrophilic substitutions common to electron-rich benzene rings, SNAr proceeds via a two-step addition-elimination sequence.[1]

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the carbon atoms bearing a fluorine atom. This step is typically the rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

-

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the strongly electron-withdrawing nitro groups, particularly the one positioned para to the site of attack.[4] Aromaticity is then restored by the elimination of the fluoride ion, which is a good leaving group in this context due to the high activation of the ring.[3][7]

Experimental evidence consistently shows that the fluorine atoms are displaced in preference to the nitro groups, which remain on the ring to activate the substrate.[3][7]

Caption: The SNAr mechanism for this compound.

Predicting Reactivity with Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides a powerful theoretical framework for understanding and predicting chemical reactivity.[9] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5][10]

-

HOMO: The highest energy orbital containing electrons. For a nucleophile, the HOMO represents the orbital from which it donates electron density.[5]

-

LUMO: The lowest energy orbital that is empty. For an electrophile, the LUMO is the orbital that accepts electron density.[10]

In the reaction of this compound (the electrophile) with a nucleophile, the key interaction is between the nucleophile's HOMO and the dinitrobenzene's LUMO.[9] Theoretical calculations show that the LUMO of this compound is primarily localized on the carbon atoms of the aromatic ring, especially those bonded to the fluorine atoms. The low energy of this LUMO, a direct result of the electron-withdrawing substituents, is what makes the molecule so susceptible to attack by a nucleophile. The smaller the energy gap between the nucleophile's HOMO and the electrophile's LUMO, the more favorable and rapid the reaction.[11]

A Validated Experimental Protocol: Synthesis of 2-(Diethylamino)-4,5-dinitrofluorobenzene

The following protocol, adapted from established literature, describes a typical SNAr reaction that serves as a self-validating system for the principles discussed.[3]

Objective: To synthesize 2-(Diethylamino)-4,5-dinitrofluorobenzene via nucleophilic substitution of one fluorine atom on this compound using triethylamine in DMF.

Materials:

-

This compound (50 mg, 0.25 mmol)

-

Triethylamine (Et₃N, 1 mL, excess)

-

Dimethylformamide (DMF, 20 mL)

-

Dilute Hydrochloric Acid (3 M)

-

Deionized Water

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (50 mg) in DMF (20 mL).

-

Addition of Nucleophile: Add an excess of triethylamine (1 mL) to the solution.

-

Heating: Heat the reaction mixture to 100°C and maintain for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, pour the reaction mixture into dilute aqueous HCl (3 M, 200 mL) and then add more water (300 mL).

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (4 x 100 mL).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Decant or filter the dried solution and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, eluting with DCM, to isolate the pale yellow product, 2-(Diethylamino)-4,5-dinitrofluorobenzene.[3]

Caption: Experimental workflow for a typical SNAr reaction.

Applications in the Synthesis of Functional Molecules

The ability to undergo sequential SNAr reactions makes this compound a valuable precursor for a variety of complex organic structures. By carefully choosing nucleophiles and controlling reaction conditions, chemists can build elaborate molecules with tailored properties.

-

Heterocycle Synthesis: It reacts with bidentate nucleophiles like 1,2-disubstituted amines, alcohols, and thiols to form fused heterocyclic systems such as N-heteroacenes, phenoxazines, and phenothiazines.[2]

-

Drug Discovery Scaffolds: The dinitrophenyl core is present in various biologically active compounds. The facile substitution chemistry allows for the rapid generation of compound libraries for screening in drug discovery programs.[2]

-

Supramolecular Chemistry: The electron-poor aromatic ring can participate in π-stacking interactions, and the molecule has been used to create host-guest systems and other supramolecular assemblies.[8]

Table 2: Representative SNAr Reactions

| Nucleophile | Base/Solvent | Product Type | Yield | Reference |

| Butylamine | Et₃N / EtOH | Mono-substituted amine | 73% | [2] |

| Morpholine | Et₃N / EtOH | Mono-substituted amine | 88% | [2] |

| Catechol | Na₂CO₃ / EtOH | Dibenzodioxin derivative | 91% | [2] |

| Dimethylamine | KOH / DMF | Mono-substituted amine | - | [3][7] |

| Triethylamine | DMF (solvent) | Mono-substituted amine | - | [3] |

Conclusion

This compound stands out as a highly activated substrate for nucleophilic aromatic substitution. Its reactivity is rationally explained by its electronic structure, where two nitro and two fluoro groups create a profoundly electrophilic aromatic system. Theoretical models, particularly Frontier Molecular Orbital theory, effectively predict its susceptibility to nucleophilic attack at the carbon-fluorine centers. This predictable and robust reactivity, coupled with the ability to perform sequential substitutions, cements its role as a critical and versatile building block for researchers in medicinal chemistry, materials science, and organic synthesis.

References

- 1. vapourtec.com [vapourtec.com]

- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aura.abdn.ac.uk [aura.abdn.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C6H2F2N2O4 | CID 12700910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 85686-97-1 | KDA68697 [biosynth.com]

- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Protein Sequencing: From Sanger's Reagent to Modern Methods

Abstract

The determination of the primary structure of proteins—the linear sequence of amino acids—is a cornerstone of molecular biology and biochemistry. This guide provides an in-depth technical exploration of the history and methodology of protein sequencing, beginning with the pioneering work of Frederick Sanger. We will delve into the chemical principles of Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), and its application in the first-ever sequencing of a protein, insulin. This foundational work not only earned Sanger a Nobel Prize but also definitively established that proteins have a specific, genetically determined sequence. The guide will then transition to the more efficient Edman degradation method and conclude with a comparative analysis of these seminal techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

The Dawn of Protein Sequencing: The Significance of a Defined Primary Structure

Prior to the groundbreaking work of Frederick Sanger, the scientific community lacked a consensus on the precise chemical nature of proteins.[1] While their composition of amino acids was known, the concept of a unique and invariant sequence for each protein was not universally accepted.[1] Some prevalent theories even suggested that proteins were merely complex colloidal aggregates without a fixed structure.[1]

Sanger's elucidation of the complete amino acid sequence of insulin, a project that spanned roughly a decade from 1945 to 1955, was a landmark achievement that fundamentally reshaped our understanding of biology.[1][2] This monumental undertaking provided the first concrete proof that a protein possesses a precisely defined amino acid sequence.[1] This discovery established proteins as ordered molecules, not random polymers, and laid the essential groundwork for understanding the intricate relationship between a protein's primary structure and its three-dimensional conformation, which in turn dictates its biological function.[1] This pivotal work earned Frederick Sanger his first Nobel Prize in Chemistry in 1958.[1][3]

Sanger's Reagent and the N-Terminal Labeling Method

At the heart of Sanger's protein sequencing strategy was the use of a chemical he popularized for this purpose: 1-fluoro-2,4-dinitrobenzene (FDNB), now widely known as Sanger's reagent.[2][4][5]

The Chemistry of Sanger's Reagent

Sanger's reagent is a pale yellow crystalline solid with the chemical formula C₆H₃FN₂O₄.[4][6] Its utility in protein sequencing stems from its ability to react with the N-terminal amino acid of a polypeptide chain.[4][7] This reaction is a nucleophilic aromatic substitution, where the free α-amino group at the N-terminus of the polypeptide attacks the carbon atom to which the fluorine is attached in the FDNB molecule.[1][8] This displaces the fluoride ion and forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1][8]

It is important to note that other free amino groups in the polypeptide, such as the ε-amino group of lysine side chains, will also react with FDNB.[1] However, only the α-amino group of the N-terminal residue will yield a DNP-amino acid that was originally at the beginning of the chain.[1]

The Sanger Sequencing Workflow: A Destructive yet Definitive Method

The core principle of the Sanger method is to selectively label the N-terminal amino acid, followed by the complete hydrolysis of the polypeptide into its constituent amino acids.[1] The labeled N-terminal amino acid can then be identified, typically by chromatography.[1]

Experimental Protocol: N-Terminal Amino Acid Identification using Sanger's Reagent

-

Labeling: The purified protein or peptide is reacted with 1-fluoro-2,4-dinitrobenzene (FDNB) under mildly alkaline conditions (e.g., in the presence of sodium bicarbonate).[7][9] This ensures that the N-terminal α-amino group is deprotonated and acts as an effective nucleophile. The reaction results in the formation of a DNP-polypeptide.

-

Hydrolysis: The DNP-polypeptide is then subjected to complete acid hydrolysis (e.g., using 6 M HCl) to break all the peptide bonds.[1][10] The covalent bond between the DNP group and the N-terminal amino acid's α-nitrogen is resistant to this hydrolysis.[1]

-

Extraction and Identification: Following hydrolysis, the resulting mixture contains free amino acids and the yellow DNP-amino acid.[1] The DNP-amino acid can be selectively extracted from the aqueous solution using an organic solvent like ether.[9]

-

Chromatographic Analysis: The extracted DNP-amino acid is then identified by comparing its chromatographic behavior (e.g., on paper chromatography or TLC) with that of known DNP-amino acid standards.[4][7]

Caption: The chemical reaction between Sanger's reagent and a polypeptide.

The "Divide and Conquer" Strategy for Sequencing Insulin

Since the Sanger method only identifies the N-terminal residue before destroying the rest of the peptide during hydrolysis, sequencing longer chains required a fragmentation strategy.[1] Sanger's approach to sequencing the two chains of insulin (the 21-amino acid A-chain and the 30-amino acid B-chain) was a meticulous process of "dividing and conquering".[2][11]

-

Chain Separation: The A and B chains of insulin were first separated by oxidizing the disulfide bonds with performic acid.[1]

-

N-Terminal Analysis of Intact Chains: Using the FDNB method, Sanger identified glycine as the N-terminal amino acid of the A-chain and phenylalanine as the N-terminal of the B-chain.[1]

-

Partial Hydrolysis: The separated chains were then subjected to partial acid hydrolysis or enzymatic digestion (using enzymes like trypsin, chymotrypsin, and pepsin) to generate a complex mixture of smaller, overlapping peptide fragments.[1][2]

-

Fractionation of Peptides: These fragments were painstakingly separated using techniques like paper chromatography and electrophoresis.[1][2][12]

-

Sequencing of Individual Fragments: Each purified fragment was then subjected to N-terminal analysis using the FDNB method.[1]

-

Sequence Reconstruction: By identifying overlapping sequences between the different fragments, the full sequence of both the A and B chains could be pieced together like a jigsaw puzzle.[1][2]

-

Determination of Disulfide Bond Positions: After sequencing the linear chains, the positions of the disulfide bonds were determined by hydrolyzing intact insulin and identifying the linked cysteine residues.[1]

Caption: Sanger's strategy for sequencing the insulin molecule.

The Advent of Edman Degradation: A Stepwise Approach

While groundbreaking, the Sanger method was incredibly labor-intensive and destructive.[1] A significant leap forward came with the development of the Edman degradation method by Pehr Edman in 1950. This technique allowed for the sequential removal and identification of amino acids from the N-terminus of a peptide, a non-destructive alternative to Sanger's total hydrolysis.[13][14]

The Chemistry of Edman Degradation

The Edman degradation process involves a three-step cycle:

-

Coupling: The peptide is reacted with phenylisothiocyanate (PITC), also known as Edman's reagent, under mildly alkaline conditions. PITC reacts with the N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[15][16]

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid (e.g., trifluoroacetic acid). This cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[15]

-

Conversion and Identification: The unstable thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH) amino acid, which is then identified by chromatography (typically HPLC).[15]

The shortened peptide can then be subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.[13]

Comparative Analysis: Sanger's Reagent vs. Edman Degradation

The choice between Sanger's method and Edman degradation historically depended on the specific analytical needs. While Sanger's method has been largely superseded for protein sequencing, its historical importance is immense, and the comparison highlights key advancements in biochemical techniques.[13]

| Feature | Sanger's Method (FDNB) | Edman Degradation (PITC) |

| Primary Reagent | 1-fluoro-2,4-dinitrobenzene (DNFB) | Phenylisothiocyanate (PITC) |

| Principle of Analysis | N-terminal residue labeling followed by complete peptide hydrolysis.[13] | Sequential, stepwise removal and identification of N-terminal residues.[13] |

| Sequencing Capability | Identifies only the N-terminal amino acid. The rest of the peptide is destroyed.[1] | Allows for the sequential determination of multiple residues from the N-terminus.[17] |

| Throughput | Low; single residue identification per experiment.[13] | Higher; can perform multiple cycles on a single sample. |

| Sample Consumption | High; requires a new sample for each fragment analysis.[1] | Low; the same sample is used for multiple cycles.[17] |

| Automation | Entirely manual process.[1] | Can be automated in a "sequenator".[14] |

| Primary Application | Pioneering method for N-terminal identification and initial protein sequencing.[1] | Gold standard for N-terminal sequencing of purified proteins and peptides.[13] |

Conclusion: The Enduring Legacy of a Foundational Technique

Sanger's work on protein sequencing was a monumental achievement that ushered in a new era in biochemistry.[1] His method, utilizing Sanger's reagent, provided the definitive proof that proteins have a specific primary structure, a concept that is now a fundamental tenet of molecular biology.[1][11] While the destructive and laborious nature of the Sanger method led to its replacement by the more efficient Edman degradation for sequential analysis, its impact cannot be overstated.[4][13] The principles of N-terminal labeling and fragmentation strategies developed by Sanger laid the conceptual groundwork for all subsequent protein sequencing technologies. Understanding the history and the intricate chemistry behind Sanger's reagent provides invaluable context for appreciating the sophisticated high-throughput proteomic techniques, such as mass spectrometry, that are indispensable in modern research and drug development.[18]

References

-

Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]

-

Britannica. Frederick Sanger | Biography & Facts. [Link]

-

Wikipedia. 1-Fluoro-2,4-dinitrobenzene. [Link]

-

EBSCO. Sanger Determines the Structure of Insulin | Research Starters. [Link]

-

MRC Laboratory of Molecular Biology. 1958 Chemistry Prize – Fred Sanger. [Link]

-

Filo. What was the drawback to Sanger's method of protein sequencing? [Link]

-

DNA from the Beginning. Frederick Sanger. [Link]

-

Innovation.world. Insulin's Primary Amino Acid Structure. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Sanger's reagent. [Link]

-

History of Information. Frederick Sanger Sequences the Amino Acids of Insulin, the First of any Protein. [Link]

-

Omic.ly. Fred Sanger, the father of DNA sequencing, cut his teeth doing protein sequencing and snagged a Nobel in the process! [Link]

-

Pearson. FDNB Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. [Link]

-

Wikipedia. Frederick Sanger. [Link]

-

Slideshare. Protein Sequencing Strategies. [Link]

-

Genomics Education Programme. Sanger sequencing — Knowledge Hub. [Link]

-

Chemistry LibreTexts. 1.5: Amino Acid Analysis and Chemical Sequencing. [Link]

-

NIH. Frederick Sanger (1918–2013). [Link]

-

Solubility of Things. Sanger's reagent. [Link]

-

A Short History of Sequencing Part 1: from the first proteins to the Human Genome. [Link]

-

Grokipedia. 1-Fluoro-2,4-dinitrobenzene. [Link]

-

Nobel Prize. Frederick Sanger - The chemistry of insulin. [Link]

-

-

How do peptides react with Edman's reagent?what is its practical - significance?(2+1/2014)(2012). [Link]

-

-

News-Medical.Net. Challenges with Sanger Sequencing. [Link]

-

Knowde. ReacXn Chemicals - Aromatics - 70-34-8 - Reagent Grade. [Link]

-

Shimadzu Scientific Instruments. Theory of Edman Sequencing. [Link]

-

EHU. Peptide Sequencing by Edman Degradation. [Link]

-

ResearchGate. The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids. [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. innovation.world [innovation.world]

- 3. Frederick Sanger | Biography & Facts | Britannica [britannica.com]

- 4. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 5. Sanger Determines the Structure of Insulin | Research Starters | EBSCO Research [ebsco.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

- 9. nobelprize.org [nobelprize.org]

- 10. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Fred Sanger, the father of DNA sequencing, cut his teeth doing protein sequencing and snagged a Nobel in the process! [omic.ly]

- 12. 1958 - Fred Sanger - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ehu.eus [ehu.eus]

- 15. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]

- 16. Methods and Techniques for Protein Sequencing - Creative Proteomics [creative-proteomics.com]

- 17. drklbcollege.ac.in [drklbcollege.ac.in]

- 18. What was the drawback to Sanger's method of protein sequencing? | Filo [askfilo.com]

The Mechanism of Nucleophilic Aromatic Substitution in Dinitrofluorobenzenes: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive exploration of the mechanism of nucleophilic aromatic substitution (SNAr) with a specific focus on dinitrofluorobenzenes. Moving beyond a simplistic overview, this document delves into the nuanced interplay of electronic effects, intermediate stability, and reaction conditions that govern this powerful transformation. We will dissect the addition-elimination mechanism, scrutinize the pivotal role of the Meisenheimer complex, and analyze the kinetic and thermodynamic factors that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of SNAr reactions to leverage them effectively in their synthetic and analytical endeavors.

Introduction: The Significance of Nucleophilic Aromatic Substitution

While aromatic rings are typically electron-rich and thus susceptible to electrophilic attack, the landscape of their reactivity is dramatically altered by the presence of strong electron-withdrawing groups.[1] These substituents render the aromatic nucleus electrophilic, paving the way for nucleophilic aromatic substitution (SNAr).[2] This class of reactions provides a versatile and indispensable tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds, a common motif in pharmaceuticals, agrochemicals, and materials science.[3][4]

Dinitrofluorobenzenes, particularly 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, stand as canonical substrates for SNAr reactions.[5][6] Their high reactivity, driven by the potent electron-withdrawing nitro groups, has not only facilitated fundamental mechanistic studies but has also found profound application in biochemistry, most notably in the sequencing of proteins.[7][8] Understanding the intricate mechanism of SNAr in these systems is paramount for controlling reaction selectivity, optimizing yields, and designing novel synthetic methodologies.

The Core Mechanism: An Addition-Elimination Pathway

The SNAr reaction of dinitrofluorobenzenes does not proceed through a concerted SN2-type displacement, which is sterically hindered at the sp2-hybridized carbon of the aromatic ring.[9] Nor does it favor an SN1 pathway, as the formation of a highly unstable aryl cation is energetically prohibitive.[10] Instead, the reaction follows a two-step addition-elimination mechanism.[11]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[12] This initial attack is the rate-determining step of the reaction.[10] The presence of strongly electron-withdrawing groups, such as the nitro groups in dinitrofluorobenzene, is crucial as they activate the ring towards nucleophilic attack by delocalizing the incoming negative charge.[1][2] This nucleophilic addition temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[10][13]